1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole
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Description
1-benzyl-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-indole is a useful research compound. Its molecular formula is C24H23NS and its molecular weight is 357.52. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Indole Derivatives : Indole derivatives, including those similar to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, have significant biological activities. New derivatives of 2,3-dimethylindole synthesized showed potential activities as para amino benzoic acid antagonists, glutamyl endopeptidase II inhibitors, and insulysin inhibitors, among others. These compounds can be important for treating phobic disorders and maintaining membrane integrity (Avdeenko, Konovalova, & Yakymenko, 2020).
Reactions of Indole Derivatives : Research on 1-benzyl-3-chloroalkyl-5-chloropyrazoles interacting with indoles, including a compound similar to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, revealed regiospecific reactions leading to products that interact with the indole ring. This highlights the chemical reactivity of such compounds, which can be pivotal in synthetic chemistry (Rudyakova et al., 2009).
FLAP Inhibition for Asthma Treatment : A derivative of 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole demonstrated potent inhibition of 5-lipoxygenase-activating protein (FLAP), suggesting its utility in asthma treatment. The compound underwent phase 1 clinical studies, indicating its potential for medical applications (Stock et al., 2011).
Synthesis and Applications of Indole Sulfenylation : The methylsulfenylation of indoles, a process relevant to compounds like 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, is significant for synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles. This research contributes to the understanding of indole chemistry, which is crucial for pharmaceutical and synthetic applications (Gilow, Brown, Copeland, & Kelly, 1991).
Antimicrobial and Anticancer Properties : The synthesis of new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, related to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, showed significant antimicrobial and anticancer activities. This indicates the potential of such compounds in developing new therapeutic agents (El-Sawy et al., 2010).
Cytotoxic Activity of Indole Derivatives : Research on indole C5-O-substituted compounds, akin to 1-Benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole, revealed their cytotoxic activity against human cancer cell lines. Such studies are crucial in cancer research and drug development (Choi & Ma, 2010).
Properties
IUPAC Name |
1-benzyl-3-[(2,5-dimethylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)17-26-24-16-25(15-20-8-4-3-5-9-20)23-11-7-6-10-22(23)24/h3-14,16H,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERKFTNPARETSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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